2,5-Dimethyl-1,5-hexadiene chemical properties and structure
2,5-Dimethyl-1,5-hexadiene chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,5-dimethyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
2,5-Dimethyl-1,5-hexadiene, also known as bimethallyl, is an unsaturated aliphatic hydrocarbon.[1][2] Its chemical and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.
1.1. Quantitative Data Summary
The following table summarizes the key quantitative properties of 2,5-dimethyl-1,5-hexadiene.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ | [1][2][3][4] |
| Molecular Weight | 110.20 g/mol | [1][2][3][4] |
| Density | 0.742 g/mL at 25 °C | [3][5] |
| Boiling Point | 114 °C | [3][5] |
| Melting Point | -75 °C | [3][5] |
| Flash Point | 45 °F (7.2 °C) | [3] |
| Refractive Index | n20/D 1.429 | [3][5] |
| Vapor Pressure | 37.4 mmHg | [1] |
| logP (Octanol/Water) | 2.919 | [2] |
| Water Solubility | Insoluble |
1.2. Chemical Structure
The structural identifiers and a 2D representation of 2,5-dimethyl-1,5-hexadiene are provided below.
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IUPAC Name: 2,5-dimethylhexa-1,5-diene[1]
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InChI: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3[1][2][4]
Caption: 2D Structure of 2,5-Dimethyl-1,5-hexadiene.
Experimental Protocols
Detailed methodologies for reactions involving dienes like 2,5-dimethyl-1,5-hexadiene are crucial for reproducible research. Below are representative protocols for synthesis and reaction.
2.1. Synthesis via Prins Condensation
A common method for synthesizing related structures like 2,5-dimethyl-2,4-hexadiene (B125384) involves the Prins condensation of an aldehyde with an alcohol or olefin.[8] This provides a relevant example of a synthetic pathway.
Methodology:
-
Catalyst Preparation: A molecular sieve catalyst, such as HZSM-5, is prepared and activated.[8]
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Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst, a solvent (e.g., 1,4-dioxane), iso-butyl aldehyde (IBA), and tert-butyl alcohol (TBOH).[8]
-
Reaction Conditions: The autoclave is sealed and heated to a specified temperature (e.g., 160 °C) under autogenous pressure for a set duration (e.g., 8 hours).[8]
-
Product Analysis: After cooling, the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of the desired diene.[8]
Caption: Prins Condensation for Diene Synthesis.
2.2. Cationic Polymerization
Dienes such as 2,5-dimethyl-1,5-hexadiene can undergo cationic polymerization, a process initiated by Lewis acids.[9]
Methodology:
-
Reactor Preparation: A reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.
-
Solvent and Initiator: A suitable solvent is added, followed by a Lewis acid initiator like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄).[9]
-
Monomer Addition: The 2,5-dimethyl-1,5-hexadiene monomer is introduced into the reactor.
-
Polymerization: The reaction proceeds with continuous stirring for a predetermined time.
-
Termination and Isolation: The polymerization is terminated by adding a quenching agent. The resulting polymer is then precipitated, collected, and dried.[9]
Caption: Cationic Polymerization Workflow.
2.3. Cope Rearrangement
The Cope rearrangement is a thermally induced isomerization characteristic of 1,5-dienes.[9]
Methodology:
-
Sample Preparation: A sample of the 1,5-diene is placed in a sealed reaction tube, often with a high-boiling solvent.
-
Thermal Induction: The tube is heated to a high temperature (e.g., 217-282 °C) to induce the[10][10]-sigmatropic rearrangement.[9]
-
Equilibration: The reaction is allowed to proceed until equilibrium is reached.
-
Purification: The reaction mixture is cooled, and the rearranged isomeric product is separated and purified, typically by fractional distillation.[9]
-
Structural Confirmation: The structure of the product is confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]
Caption: Logical Workflow for Cope Rearrangement.
Safety and Handling
2,5-Dimethyl-1,5-hexadiene is a highly flammable liquid and vapor.[1] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. Store in a flammables area away from heat and ignition sources.[3][11][12]
This guide serves as a foundational resource for professionals working with 2,5-dimethyl-1,5-hexadiene, providing essential data and procedural insights to support further research and development.
References
- 1. 2,5-Dimethyl-1,5-hexadiene | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Hexadiene, 2,5-dimethyl- (CAS 627-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-DIMETHYL-1,5-HEXADIENE CAS#: 627-58-7 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,5-DIMETHYL-1,5-HEXADIENE | 627-58-7 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. PubChemLite - 2,5-dimethyl-1,5-hexadiene (C8H14) [pubchemlite.lcsb.uni.lu]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. 2,5-dimethyl-1,5-hexadien-3-yne [stenutz.eu]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

